molecular formula C9H17NO5 B042935 Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 69942-12-7

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B042935
CAS No.: 69942-12-7
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound of interest in organic chemistry due to its unique structure and reactivity. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable compound in peptide synthesis and other organic transformations.

Mechanism of Action

Target of Action

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Result of Action

The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .

Action Environment

The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be achieved through several methods. One efficient protocol involves the reduction of the corresponding keto ester using sodium borohydride in methanol at -40°C to obtain the erythro isomer in excellent yield (93%) . This erythro isomer can then be converted into the threo isomer with 100% efficiency using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and inversion techniques. The cost-effectiveness and high yields of these methods make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific structure, which allows for efficient synthesis of both erythro and threo isomers. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in organic chemistry .

Properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333258
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69942-12-7
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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